N-[4-(cyanomethyl)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-[4-(cyanomethyl)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a cyanomethyl group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with ethyl and methyl groups. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can afford the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, solvent-free methods and the use of green chemistry principles can be employed to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyanomethyl)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(cyanomethyl)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. Additionally, the compound may interact with cellular receptors, triggering signaling cascades that result in various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(cyanomethyl)phenyl]methanesulfonamide
- 2-Cyano-N-(4-nitrophenyl)acetamide
- N-[4-(cyanomethyl)phenyl]-4-ethoxy-N-(prop-2-en-1-yl)benzene-1-sulfonamide
Uniqueness
N-[4-(cyanomethyl)phenyl]-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the cyanomethyl group enhances its reactivity and potential for further functionalization, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H16N4O |
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Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-1-ethyl-3-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-3-19-10-14(11(2)18-19)15(20)17-13-6-4-12(5-7-13)8-9-16/h4-7,10H,3,8H2,1-2H3,(H,17,20) |
InChI Key |
OFYOBMMUAYQBPM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
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